
Tautomycetin
Overview
Description
Tautomycetin (TTN) is a linear polyketide antibiotic originally isolated from Streptomyces griseochromogenes . It is a potent and selective inhibitor of serine/threonine protein phosphatase 1 (PP1), with additional activity against PP2A and PP5 . Structurally, TTN features a terminal cyclic C8 dialkylmaleic anhydride moiety linked to a polyketide chain, distinguishing it from related compounds like tautomycin (TTM) . TTN exhibits diverse biological activities, including immunosuppression via T-cell-specific apoptosis and anticancer effects through mechanisms such as p21cip/WAF1 induction and Akt pathway inhibition . Its unique selectivity for PP1 is attributed to a covalent bond formation with Cys127 in PP1, a mechanism absent in other phosphatase inhibitors .
Preparation Methods
Fermentation-Based Production of Tautomycetin
Fermentation remains the primary method for large-scale this compound production, leveraging Streptomyces species for biosynthesis.
Microbial Strain and Culture Conditions
This compound is predominantly produced by Streptomyces strains, such as S. spiroverticillatus and Streptomyces sp. CK4412 . Optimal fermentation occurs at 28°C in a medium containing carbon sources (e.g., glucose, soluble starch), nitrogen sources (soybean flour, meat extract), and inorganic salts (NaCl, K₂HPO₄) . A representative medium composition is outlined in Table 1.
Table 1: Fermentation Media Composition for this compound Production
Component | Concentration (%) | Source |
---|---|---|
Glucose | 1.0 | |
Soluble Starch | 0.55 | |
Soybean Flour | 1.25 | |
Meat Extract | 0.05 | |
Dry Yeast | 0.2 | |
NaCl | 0.1 | |
K₂HPO₄ | 0.0025 |
Fermentation typically spans 72–84 hours, with this compound yields reaching 10–20 mg/L under optimized conditions .
Genetic Engineering for Enhanced Production
Recent advances involve genetic modification of Streptomyces strains to improve yield or generate analogues. The tmcr gene cluster in Streptomyces sp. CK4412 was deleted to produce a novel this compound derivative, demonstrating the role of specific genes in tailoring the compound’s structure . Similarly, the ttm gene cluster in S. spiroverticillatus encodes polyketide synthases (PKSs) and enzymes for dialkylmaleic anhydride biosynthesis, critical for this compound’s assembly .
Extraction and Purification Strategies
Post-fermentation, this compound is extracted and purified through multi-step processes.
Solvent Extraction and Initial Isolation
The broth is acidified to pH 4.0 and extracted with ethyl acetate (EtOAc) . The organic layer is concentrated, and the crude extract is subjected to alkaline partitioning (pH 8.0–8.5) to remove impurities .
Chromatographic Purification
Preparative thin-layer chromatography (TLC) using silica gel and EtOAc-benzene (1:4) resolves this compound into two equilibrating forms due to its anhydride moiety . High-performance liquid chromatography (HPLC) with an ODS-H column and methanol-water-buffer (75:15:10, pH 7.3) achieves final purification, yielding >95% pure this compound .
Chemical Synthesis of this compound
Total synthesis provides an alternative route, enabling structural modifications.
Fragment Synthesis
The molecule is divided into two subunits:
-
C1–C12 Fragment : Synthesized in 10 linear steps (7.4% yield) using a regioselective epoxide opening and Pd-catalyzed alkyne addition .
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C13–C25 Fragment : Constructed in 13 steps (8% yield) via Mukaiyama aldol reaction and Yamaguchi esterification .
Key Reactions and Challenges
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Pd-Catalyzed Alkyne Addition : Ensures stereoselective coupling of terminal and acceptor alkynes .
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Di-Esterification : A mild, homemade method forms the dialkylmaleic anhydride without degrading sensitive functionalities .
Table 2: Synthetic Steps and Yields for this compound Subunits
Fragment | Key Reaction | Steps | Overall Yield (%) |
---|---|---|---|
C1–C12 | Epoxide opening, Pd coupling | 10 | 7.4 |
C13–C25 | Mukaiyama aldol, esterification | 13 | 8.0 |
Comparative Analysis of Production Methods
Fermentation vs. Chemical Synthesis
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Yield : Fermentation offers higher yields (10–20 mg/L) compared to synthesis (≤8%) .
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Scalability : Fermentation is more suited for industrial-scale production, whereas synthesis allows precise structural modifications .
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Cost : Synthesis incurs higher costs due to complex reagents and multi-step processes .
Chemical Reactions Analysis
Types of Reactions: Tautomycetin undergoes various chemical reactions, including hydrolysis and macrocyclization. The thioesterase domain of this compound prefers hydrolysis over macrocyclization, which is influenced by the presence of specific residues and water molecules around the active site .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetyl-CoA, methylmalonyl-CoA, malonyl-CoA, and ethylmalonyl-CoA. The reactions are typically carried out under controlled conditions with specific enzymes to ensure selective modifications .
Major Products: The major products formed from the reactions involving this compound include its linear polyketide structure and the dialkylmaleic anhydride moiety. These products are essential for its biological activity .
Scientific Research Applications
Antifungal Activity
Tautomycetin exhibits significant antifungal properties against various fungi, particularly Sclerotinia sclerotiorum, a pathogen affecting oilseed rape. Research indicates that this compound effectively inhibits the mycelial growth of this fungus, with an EC50 value of mM and a minimum inhibitory concentration (MIC) of mM .
Inhibition of Protein Phosphatases
This compound is recognized as one of the most specific inhibitors of serine/threonine protein phosphatase 1 (PP1). Studies have shown that it has an IC50 value of 0.21 nM for PP1 and 0.94 nM for PP2A, making it a powerful tool for elucidating the physiological roles of these enzymes in cellular processes .
Implications for Research
The specificity of this compound for PP1 over other phosphatases allows researchers to investigate the distinct roles that PP1 plays in various biological contexts, including cell signaling and apoptosis induction . Its structural analogs have also been synthesized to enhance selectivity and potency against these enzymes .
Immunosuppressive Potential
Recent studies suggest that this compound may have applications as an immunosuppressant. Its ability to inhibit protein phosphatases is linked to modulation of immune responses, which could be beneficial in therapeutic contexts such as organ transplantation or autoimmune diseases .
Data Table: Summary of this compound Applications
Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, this compound was applied to cultures of Sclerotinia sclerotiorum. The results demonstrated a marked reduction in fungal growth and viability, supporting its potential as a biocontrol agent in agriculture .
Case Study 2: Mechanistic Insights into Protein Phosphatase Inhibition
A study focused on the biochemical pathways affected by this compound revealed that its inhibition of PP1 leads to significant alterations in cellular signaling cascades associated with apoptosis and cell proliferation. This insight provides a foundation for developing targeted therapies utilizing this compound or its analogs .
Mechanism of Action
Tautomycetin exerts its effects by selectively inhibiting protein phosphatase 1 and protein phosphatase 2A. This inhibition leads to the disruption of cellular signaling pathways, resulting in apoptosis in specific cell types. This compound specifically blocks tyrosine phosphorylation of intracellular signal mediators downstream of Src tyrosine kinases in T cells, leading to apoptosis through the cleavage of Bcl-2, caspase-9, caspase-3, and poly(ADP-ribose) polymerase .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Structural and Functional Comparison of Tautomycetin and Tautomycin
Key Findings
Selectivity : TTN is the most selective PP1 inhibitor among natural phosphatase inhibitors, while TTM exhibits higher potency but lower specificity .
Structural Basis : The absence of a spiroketal group in TTN reduces off-target effects compared to TTM . The covalent interaction between TTN and PP1’s Cys127 underpins its specificity .
Therapeutic Potential: TTN’s immunosuppressive effects are T-cell-specific, making it a candidate for transplant tolerance , whereas TTM’s apoptosis-inducing properties limit its therapeutic use .
Comparison with Other PP1/PP2A Inhibitors
Table 2: Inhibition Profiles of PP1/PP2A-Targeting Compounds
Key Insights
Mechanistic Divergence : Unlike okadaic acid, which preferentially inhibits PP2A, TTN’s selectivity for PP1 enables precise study of PP1-dependent pathways .
Natural Analogs : Ellagitannins like mahtabin A share TTN’s ability to increase SNAP-25pThr138 phosphorylation but lack structural similarity .
Q & A
Basic Research Questions
Q. What experimental approaches are most reliable for assessing tautomycetin's inhibitory activity on protein phosphatase 1 (PP1)?
this compound's PP1 inhibition can be evaluated using in vitro phosphatase assays with purified PP1 and para-nitrophenyl phosphate (pNPP) as a substrate. Measure enzyme activity by quantifying pNPP hydrolysis via spectrophotometry at 405 nm. Dose-response curves (0.1–100 µM this compound) should confirm IC50 values, while Western blotting of phosphorylated substrates (e.g., Endosulfine, Histone H1) in HeLa cell extracts validates cellular efficacy . Co-crystallization studies (e.g., PP1:this compound complexes) further elucidate atomic-level interactions, identifying critical residues like Y276 and R96 for binding specificity .
Q. How does this compound induce T-cell-specific apoptosis, and what markers should be monitored?
this compound selectively inhibits Src tyrosine kinase downstream signaling in T cells, leading to caspase-9/-3 activation and Bcl-2 cleavage without affecting caspase-1. Key markers include phosphorylated tyrosine residues (flow cytometry), caspase-3/9 activity (fluorometric assays), and mitochondrial membrane potential (JC-1 staining). In in vivo models (e.g., rat cardiac allografts), monitor graft survival and CD4+/CD8+ T-cell depletion via flow cytometry .
Q. What are the recommended controls for this compound toxicity studies in mammalian cell lines?
Include untreated cells, vehicle controls (e.g., DMSO), and positive controls (e.g., staurosporine for apoptosis). Assess viability via MTT/WST-1 assays and validate specificity using PP1-knockout or PP2A-dominant-negative cell lines. Dose ranges (0.1–50 µM) should distinguish PP1-specific effects from off-target cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound's off-target effects across studies?
Conflicting reports (e.g., Anti-CDKS stability vs. Endos/H1 inhibition ) require orthogonal validation:
- Dose-response profiling : Test concentrations spanning 0.1–100 µM to identify threshold effects.
- Kinase/phosphatase panels : Use multiplex assays (e.g., PamGene) to screen 200+ kinases/phosphatases.
- Genetic knockdown : Compare PP1-silenced vs. wild-type cells to isolate PP1-dependent pathways .
Q. What strategies optimize this compound analog synthesis for enhanced PP1 specificity?
Modular synthesis focusing on the maleic anhydride core (C1–C4) and alkyl side chains (C8–C18) improves selectivity. Key steps:
- Fragment coupling : Join subunits via Stille cross-coupling or Mitsunobu reactions .
- SAR analysis : Test analogs in PP1/PP2A inhibition assays; prioritize derivatives with >10-fold selectivity for PP1 over PP2A .
Q. How can the this compound biosynthetic gene cluster guide engineered production in heterologous hosts?
The Streptomyces griseochromogenes cluster (e.g., tcmA-tcmN) encodes polyketide synthases (PKSs), thioesterases, and regulatory genes. Heterologous expression in S. lividans requires:
- Cosmid libraries : Clone ~60-kb DNA fragments spanning the cluster .
- Precursor feeding : Add methylmalonyl-CoA to enhance yield.
- CRISPR-Cas9 editing : Knock out competing pathways (e.g., actinorhodin) .
Q. What methodologies confirm this compound's role in NF-κB pathway inhibition?
Use luciferase reporter assays (HEK293T cells transfected with NF-κB-luc plasmids) and quantify IκBα degradation via Western blot. Co-treat with TNF-α (10 ng/mL) and this compound (1–20 µM) to measure dose-dependent suppression of nuclear p65 translocation .
Q. Methodological Best Practices
- Data reproducibility : Replicate experiments across ≥3 biological replicates; report SEM/confidence intervals .
- Conflict mitigation : Pre-register hypotheses (e.g., OSF) and share raw data (e.g., phosphorylation blots) in supplementary materials .
- Ethical compliance : For in vivo studies, adhere to institutional guidelines for immunosuppression models (e.g., IACUC-approved protocols) .
Properties
CAS No. |
119757-73-2 |
---|---|
Molecular Formula |
C33H50O10 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
[(16Z)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate |
InChI |
InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3/b24-15+ |
InChI Key |
VAIBGAONSFVVKI-BUVRLJJBSA-N |
SMILES |
CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C |
Isomeric SMILES |
CC/C(=C/C(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)/C=C |
Canonical SMILES |
CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C |
Pictograms |
Acute Toxic |
Synonyms |
(βR)-2,5-Dihydro-β-hydroxy-4-methyl-2,5-dioxo-3-furanpropanoic Acid (1R,2S,6S,7S,10S,12R,15E)-16-Ethyl-3,7-dihydroxy-1,2,6,10,12-pentamethyl-5,14-dioxo-15,17-octadecadien-1-yl Ester |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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